Ecdysone Receptor Agonist Potency: EC50 = 151 nM in B. mori Cells, Demonstrating Functional Activity in an Insect Nuclear Receptor Assay
1-Bromo-4-(1-cyclopropylethoxy)benzene exhibits agonist activity at the ecdysone receptor (EcR) from Bombyx mori, a key regulator of insect molting and metamorphosis. The compound demonstrated an EC50 of 151 nM in a luciferase reporter gene assay using B. mori Bm5 cells after 24 hours [1]. In contrast, a simpler analog, 1-bromo-4-ethoxybenzene, showed no detectable agonist activity at the related ecdysone receptor from Choristoneura fumiferana in a CHO cell reporter assay, with an EC50 >33,000 nM (reported as 3.33E+4 nM) [2]. This represents at least a 220-fold improvement in potency for the cyclopropylethoxy derivative, underscoring the critical contribution of the cyclopropyl-containing side chain to receptor activation. The differential activity between insect species (B. mori vs. S. littoralis) further highlights the potential for species-selective ligand design using this scaffold.
| Evidence Dimension | Ecdysone receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 151 nM (B. mori EcR) |
| Comparator Or Baseline | 1-Bromo-4-ethoxybenzene: EC50 >33,000 nM (C. fumiferana EcR) |
| Quantified Difference | >220-fold lower potency (inactive) for comparator |
| Conditions | Target: Luciferase reporter gene assay in Bm5 cells (B. mori) vs. CHO cells (C. fumiferana); 24 hr incubation |
Why This Matters
The potent agonist activity at the ecdysone receptor establishes 1-bromo-4-(1-cyclopropylethoxy)benzene as a validated starting point for insecticidal lead discovery or as a chemical probe for insect endocrinology, a property entirely absent in the simpler ethoxy analog.
- [1] BindingDB. (n.d.). BDBM50488473: 1-Bromo-4-(1-cyclopropylethoxy)benzene. EC50 = 151 nM for Bombyx mori ecdysone receptor. Curated by ChEMBL. View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki: 1-Bromo-4-ethoxybenzene. EC50 = 3.33E+4 nM for Choristoneura fumiferana ecdysone receptor. View Source
